molecular formula C19H23NO2 B5537762 1-{1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE

1-{1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE

Cat. No.: B5537762
M. Wt: 297.4 g/mol
InChI Key: ZYXBKVFMXHPUBJ-UHFFFAOYSA-N
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Description

1-{1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that combines elements of cyclohexene, indole, and ethanone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the cyclohexene derivative. One common method involves the reaction of cyclohexene with ethylamine to form 2-(1-cyclohexenyl)ethylamine . This intermediate is then subjected to further reactions to introduce the indole and ethanone moieties.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

  • Oxidation can yield ketones or aldehydes.
  • Reduction can produce cyclohexane derivatives.
  • Substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-{1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1-{1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE is unique due to its combination of cyclohexene, indole, and ethanone structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-[2-(cyclohexen-1-yl)ethyl]-5-hydroxy-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13-19(14(2)21)17-12-16(22)8-9-18(17)20(13)11-10-15-6-4-3-5-7-15/h6,8-9,12,22H,3-5,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXBKVFMXHPUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CCC3=CCCCC3)C=CC(=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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